1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-9-5-8-13(15)11-6-4-7-12(10-11)17-2/h3-4,6-7,10,13H,1,5,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRYKLSURDMFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Aromatic Substituents
Key analogs differ in the substituents on the phenyl ring or the heterocyclic core:
Key Observations :
- Electron-Donating vs.
- Heterocyclic Modifications : Replacement of pyrrolidinyl with pyrrolyl (as in ) reduces ring basicity, affecting hydrogen-bonding interactions.
Pharmacologically Active Analogs
- Anticancer Activity : Compound 6 (from ) demonstrates kinase inhibitory effects, attributed to the 3-methoxyphenyl group’s role in binding pocket interactions.
- Psychoactive Derivatives: Methoxetamine () shares the 3-methoxyphenyl group but features a cyclohexanone core, highlighting how scaffold differences dictate target specificity (NMDA receptor vs. kinase targets) .
Data Table: Comparative Analysis of Key Compounds
Notes on Substituent Effects and Limitations
- Electronic Effects : The 3-methoxyphenyl group’s electron-donating nature may enhance binding to electron-deficient biological targets compared to nitro- or chloro-substituted analogs .
- Data Gaps : Direct pharmacological or structural data for the target compound are absent in the evidence; inferences are drawn from analogs.
- Methodological Consistency : SHELX software () is widely used for structural refinement in related compounds, ensuring reliability in crystallographic comparisons.
Biological Activity
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one, also known as a pyrrole derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the realms of antibacterial and anticancer research. This article synthesizes available literature on its biological activity, highlighting key findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be represented as follows:
- IUPAC Name : 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
- Molecular Formula : C14H17NO2
- CAS Number : 93377248
Antibacterial Activity
Recent studies have indicated that compounds containing the pyrrole moiety demonstrate significant antibacterial properties. For instance, derivatives of pyrrole have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. In a comparative analysis, certain pyrrole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 8 ng/mL against MRSE, significantly outperforming traditional antibiotics like vancomycin (MIC 0.5–1 μg/mL) .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Pyrrole Derivative A | MRSA | 0.13 |
| Pyrrole Derivative B | MSSA | 0.125 |
| Pyrrole Derivative C | E. coli | 12.5 |
Anticancer Activity
The anticancer potential of 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one has also been explored. Research indicates that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. A notable study demonstrated that the compound reduced cell viability in breast cancer cells by over 50% at concentrations as low as 10 µM .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the antibacterial efficacy of several pyrrole derivatives was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one exhibited enhanced activity against resistant strains such as MRSA and VRE, with significant reductions in bacterial load observed within 24 hours of treatment.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various human cancer cell lines to evaluate the cytotoxic effects of the compound. The results showed that treatment with the compound led to a marked increase in apoptosis markers, suggesting its potential use as an anticancer agent. Flow cytometry analysis confirmed that treated cells exhibited significant changes in cell cycle progression, indicating effective disruption by the compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The Claisen-Schmidt condensation is widely used for α,β-unsaturated ketones. For example, analogs like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one were synthesized by reacting substituted acetophenones with aldehydes in ethanol under acidic catalysis (thionyl chloride or HCl) . Optimization involves adjusting stoichiometry (1:1–1.2 molar ratios), temperature (reflux at 70–80°C), and reaction time (6–12 hrs). Purity is enhanced via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- 1H/13C NMR : Confirm the enone system (δ 6.5–7.5 ppm for α,β-unsaturated protons; carbonyl carbon at δ 190–200 ppm) and pyrrolidine/methoxy group integration .
- IR : Detect C=O stretching (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish regioisomers .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular geometry?
- Methodology : SC-XRD using SHELX programs (SHELXL for refinement) provides precise bond lengths/angles. For example, analogs like (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one showed planar enone systems (C=C=O dihedral angle <5°) and methoxy group orientation (C-O-C ~120°) . Data collection at 100–293 K minimizes thermal motion artifacts. Refinement parameters (R factor <0.05, data-to-parameter ratio >15) ensure reliability .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting electronic properties and bioactivity?
- Methodology :
- DFT : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV for charge transfer in NLO applications) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Docking : For enzyme inhibition studies (e.g., TEAD or FGFR4 targets), employ AutoDock Vina with flexible ligand sampling. Covalent inhibitors like MYF-01-37 target cysteine residues (e.g., Cys380 in TEAD) via Michael addition .
Q. How can researchers address contradictions between crystallographic data and computational models?
- Methodology : Discrepancies in bond lengths (e.g., C=O: 1.22 Å experimentally vs. 1.24 Å computationally) arise from crystal packing effects or basis set limitations. Validate via:
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H⋯O hydrogen bonds) .
- Molecular dynamics simulations (AMBER/CHARMM) to assess conformational flexibility in solution vs. solid state .
Q. What strategies are recommended for investigating the compound’s covalent vs. non-covalent enzyme inhibition mechanisms?
- Methodology :
- Kinetic Studies : Measure IC50 shifts with pre-incubation time (covalent inhibitors show time-dependent activity) .
- Mass Spectrometry : Detect covalent adducts (e.g., +78 Da for glutathione conjugation) .
- Mutagenesis : Replace catalytic cysteine residues (e.g., Cys380Ala in TEAD) to confirm covalent binding .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data (e.g., antimicrobial vs. cytotoxicity)?
- Methodology : Use orthogonal assays:
- MIC (Minimum Inhibitory Concentration) : Test against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) with controls (ciprofloxacin) .
- Cytotoxicity : MTT/WST-1 assays on mammalian cells (e.g., HEK293) to calculate selectivity indices (SI = IC50/MIC) . Contradictions may arise from membrane permeability differences or off-target effects.
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
